molecular formula C24H26NO6- B12360169 Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)-

Katalognummer: B12360169
Molekulargewicht: 424.5 g/mol
InChI-Schlüssel: XXXSUGLINJXRGT-OAHLLOKOSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- (hereafter referred to as Compound A) is a chiral, Fmoc-protected amino acid derivative. Its structure features:

  • A pentanedioic acid backbone with a stereogenic center at the 3R position.
  • An Fmoc group [(9H-fluoren-9-ylmethoxy)carbonyl] on the amino moiety at position 3, providing UV detectability and temporary protection for peptide synthesis.
  • A tert-butyl ester at the 1-carboxyl group, enhancing solubility in organic solvents and stability under acidic conditions .

This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce sterically hindered or protected glutamic acid analogs. Its tert-butyl ester is cleaved under strong acidic conditions (e.g., trifluoroacetic acid), while the Fmoc group is removed via mild base (e.g., piperidine) .

Eigenschaften

Molekularformel

C24H26NO6-

Molekulargewicht

424.5 g/mol

IUPAC-Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate

InChI

InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)13-15(12-21(26)27)25-23(29)30-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/p-1/t15-/m1/s1

InChI-Schlüssel

XXXSUGLINJXRGT-OAHLLOKOSA-M

Isomerische SMILES

CC(C)(C)OC(=O)C[C@@H](CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Kanonische SMILES

CC(C)(C)OC(=O)CC(CC(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Herkunft des Produkts

United States

Vorbereitungsmethoden

In industriellen Umgebungen kann die Produktion dieser Verbindung automatisierte Peptidsynthesizer umfassen, die große Reaktionen effizient bewältigen können. Die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen stellt die Konsistenz und Qualität des Endprodukts sicher .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, (3R)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind:

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

One of the primary applications of this compound is in the synthesis of peptides. The Fmoc group allows for the selective protection of amino acids during solid-phase peptide synthesis (SPPS). This method is crucial for constructing complex peptides that may serve as potential therapeutic agents or research tools.

Case Study: Synthesis of Anticancer Peptides

Research has demonstrated the successful use of Fmoc-protected amino acids, including pentanedioic acid derivatives, to create peptide mimetics targeting protein-protein interactions involved in cancer progression. These peptides have shown promising results in binding affinity and specificity towards their targets .

Drug Development

The compound's structure makes it a candidate for drug development, particularly in designing inhibitors for specific biological pathways. Its ability to mimic natural substrates can facilitate the design of small molecules that modulate enzyme activity or receptor interactions.

Case Study: Inhibition of Polo-like Kinase 1

Recent studies have focused on using similar compounds to develop inhibitors targeting Polo-like Kinase 1 (Plk1), a critical enzyme in cell division. By modifying the pentanedioic acid backbone, researchers have created potent inhibitors that disrupt Plk1 function and exhibit anticancer properties .

Biochemical Research

In biochemical research, this compound can serve as a building block for creating various derivatives that are useful in studying metabolic pathways and enzyme mechanisms. Its derivatives can be utilized to explore interactions within cellular systems.

Example: Investigation of Nod1 Agonists

Pentanedioic acid derivatives have been synthesized to study their role as Nod1 agonists, which are involved in immune responses. The incorporation of the Fmoc group allows for the exploration of different acylation patterns that enhance biological activity .

Wirkmechanismus

The mechanism of action of this compound involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The compound can be selectively deprotected under mild conditions, allowing for the sequential addition of amino acids to form peptides .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • The tert-butyl ester in Compound A distinguishes it from free carboxylate derivatives (e.g., Fmoc-Glu-OtBu), offering tailored solubility and deprotection kinetics .
  • Hydroxamate analogs (e.g., 2-(hydroxycarbamoylmethyl)pentanedioic acid) prioritize enzyme inhibition over peptide synthesis, emphasizing functional group versatility .

Material Science and Conductance

Compared to 1,4-benzenedicarboxylic acid , pentanedioic acid derivatives exhibit lower single-molecule junction formation probability (33% vs. 51%) due to reduced π-conjugation. Compound A ’s Fmoc group may further disrupt conductance, though this remains unexplored .

Physicochemical and Metabolic Properties

Solubility and Stability

  • LogP : The tert-butyl ester increases hydrophobicity (predicted logP ≈ 3.5) compared to free pentanedioic acid (logP = −0.5) .
  • Stability : The Fmoc group is base-labile, while the tert-butyl ester resists nucleophilic attack, enabling orthogonal deprotection .

Metabolic Considerations

Endogenous pentanedioic acid is a metabolite in amino acid catabolism. Accumulation (e.g., in pentanedioic aciduria) causes encephalopathy due to toxic byproducts. Compound A’s esterification likely alters its metabolic fate, avoiding endogenous accumulation .

Biologische Aktivität

Pentanedioic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, 1-(1,1-dimethylethyl) ester, commonly referred to as Fmoc-DL-glutamic acid, is a derivative of glutamic acid that serves critical roles in peptide synthesis and biochemical research. Its unique structural features include a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is instrumental in the synthesis of peptides by protecting the amino group during coupling reactions. This compound has garnered attention due to its diverse biological activities and applications in medicinal chemistry.

  • Molecular Formula : C20H21NO4
  • Molecular Weight : Approximately 369.37 g/mol
  • CAS Number : 247217-28-3

Biological Activities

The biological activity of Fmoc-DL-glutamic acid is primarily linked to its role as a peptide building block. It exhibits several key activities:

  • Peptide Synthesis : The Fmoc group allows for the selective protection of amino groups, facilitating the synthesis of complex peptides. This process is crucial for developing biologically active compounds that mimic natural peptides.
  • Interaction with Biological Targets : Fmoc-DL-glutamic acid can interact with various receptors and enzymes, influencing numerous biological pathways. Notably, it has been studied for its potential effects on neurotransmitter receptors and signaling pathways involved in neuroprotection and inflammation.

The mechanism of action for Fmoc-DL-glutamic acid involves the formation of peptide bonds during peptide synthesis. The Fmoc group protects the amine group from undesired reactions while allowing for the coupling of other amino acids. Once the desired peptide is synthesized, the Fmoc group can be removed under mild basic conditions, revealing the free amine for further functionalization or biological activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Peptide SynthesisUtilized as a protecting group in peptide synthesis
Neuroprotective EffectsPotential interactions with neurotransmitter receptors; studied for neuroprotection
Enzyme InteractionInfluences various enzymatic pathways; studied in drug development
Antimicrobial PropertiesExhibits antimicrobial activity against specific pathogens

Case Study: Neuroprotective Effects

A study investigated the neuroprotective properties of peptides synthesized using Fmoc-DL-glutamic acid. The results indicated that specific peptides exhibited significant protective effects against oxidative stress in neuronal cell lines. This suggests that derivatives of Fmoc-DL-glutamic acid could be developed into therapeutic agents for neurodegenerative diseases.

Applications in Drug Development

Fmoc-DL-glutamic acid has been explored for its potential in drug development due to its ability to form stable peptide structures that can interact with biological targets effectively. The compound's stability and reactivity make it a valuable candidate for creating novel therapeutics aimed at various diseases, including cancer and metabolic disorders.

Q & A

Q. What are the recommended synthetic protocols for this compound, and how can reaction conditions be optimized?

The compound is synthesized via Fmoc-protection strategies common in peptide chemistry. A general procedure involves:

  • Step 1 : Activation of the carboxyl group using coupling agents like DCC or HOBt in anhydrous dichloromethane (DCM) .
  • Step 2 : Reaction with tert-butanol under basic conditions (e.g., DIEA) to form the ester .
  • Step 3 : Purification via silica gel chromatography (hexane/EtOAc gradients) .
    Optimization : Adjust reaction temperature (–10°C to 20°C) and stoichiometry (1.0–1.2 equiv. of base) to minimize racemization .

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical Methods :
    • 1H/13C NMR : Confirm stereochemistry and tert-butyl/Fmoc group integrity. Key signals: Fmoc aromatic protons (~7.2–7.8 ppm), tert-butyl (1.4 ppm, singlet) .
    • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
    • HPLC : Use reverse-phase C18 columns (ACN/water gradients) to assess purity (>95%) .

Q. What are the storage and stability considerations for this compound?

  • Storage : –20°C under inert gas (argon) to prevent hydrolysis of the ester group .
  • Stability Tests : Monitor degradation via TLC or HPLC after 24-hour exposure to room temperature, light, or humidity .

Advanced Research Questions

Q. How can chiral purity be ensured during synthesis, and what analytical techniques detect enantiomeric excess?

  • Chiral Control : Use (3R)-configured starting materials and chiral auxiliaries. Avoid prolonged exposure to basic conditions to prevent epimerization .
  • Analysis :
    • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA eluents .
    • Circular Dichroism (CD) : Compare spectra to enantiomerically pure standards .

Q. How does the tert-butyl ester group influence solubility and downstream reactivity in peptide synthesis?

  • Solubility : The tert-butyl ester enhances solubility in organic solvents (DCM, DMF), facilitating solid-phase peptide synthesis (SPPS) .
  • Reactivity : Stable under Fmoc deprotection conditions (20% piperidine/DMF) but cleaved with TFA for final deprotection .

Q. What are common side reactions during Fmoc deprotection, and how can they be mitigated?

  • Side Reactions :
    • Fmoc-β-alanine formation : Caused by prolonged piperidine exposure.
    • Amino group oxidation : Occurs under aerobic conditions.
  • Mitigation :
    • Limit deprotection time to 10–15 minutes .
    • Use argon-purged reaction environments .

Methodological Challenges and Solutions

Q. How to resolve discrepancies in NMR data for structurally similar derivatives?

  • Case Study : For compounds with tert-butyl/Fmoc groups, overlapping signals in 1H NMR can be resolved via 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm regiochemistry .
  • Example : In (R)-configured analogs, NOESY confirms spatial proximity of Fmoc protons to the chiral center .

Q. What strategies improve yield in large-scale synthesis?

  • Scale-Up Adjustments :
    • Replace DCM with THF for better solvent recovery.
    • Use continuous-flow reactors for esterification steps to enhance reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.